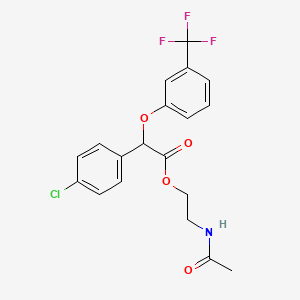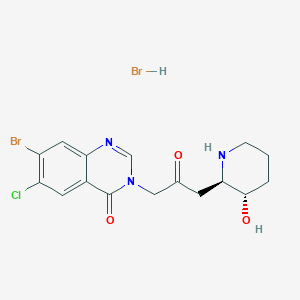![molecular formula C20H20ClN3 B1673001 1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine CAS No. 851373-91-6](/img/structure/B1673001.png)
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine is a potent and selective antagonist of the 5-hydroxytryptamine type 7 receptor, discovered by Johnson & Johnson. It has shown nootropic and antidepressant effects in both animal and human studies. The compound has progressed to Phase II trials as an adjunctive treatment for improving cognition and mood in stable bipolar disorder. It has been found to reduce rapid eye movement sleep in humans and block circadian rhythm phase-shift advances in mice .
Métodos De Preparación
The synthetic route for 1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine involves several steps. The key intermediate is this compound. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and deionized water . Industrial production methods are not explicitly detailed in the available literature.
Análisis De Reacciones Químicas
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction conditions are not provided.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl group.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine has several scientific research applications:
Chemistry: It is used as a research tool to study the 5-hydroxytryptamine type 7 receptor and its role in various physiological processes.
Biology: The compound is used to investigate the effects of 5-hydroxytryptamine type 7 receptor antagonism on biological systems, including its impact on circadian rhythms and sleep patterns.
Medicine: this compound has shown potential as an adjunctive treatment for improving cognition and mood in stable bipolar disorder. It has also been studied for its antidepressant effects and its ability to reduce rapid eye movement sleep.
Industry: The compound is used in the development of new therapeutic agents targeting the 5-hydroxytryptamine type 7 receptor.
Mecanismo De Acción
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine exerts its effects by selectively antagonizing the 5-hydroxytryptamine type 7 receptor. This receptor is involved in the regulation of mood, cognition, and circadian rhythms. By blocking this receptor, this compound can modulate serotonin transmission, leading to its nootropic and antidepressant effects .
Comparación Con Compuestos Similares
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine is unique in its high selectivity for the 5-hydroxytryptamine type 7 receptor. Similar compounds include:
SB-269970: Another selective antagonist of the 5-hydroxytryptamine type 7 receptor, used in research to study the receptor’s role in various physiological processes.
LP-211: A selective agonist of the 5-hydroxytryptamine type 7 receptor, used to investigate the receptor’s function and potential therapeutic applications.
SB-258719: A selective antagonist of the 5-hydroxytryptamine type 7 receptor, similar to this compound, but with different pharmacokinetic properties.
This compound stands out due to its high potency and selectivity, making it a valuable tool for research and potential therapeutic applications .
Propiedades
Número CAS |
851373-91-6 |
|---|---|
Fórmula molecular |
C20H20ClN3 |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine |
InChI |
InChI=1S/C20H20ClN3/c21-17-8-6-16(7-9-17)20-18-10-12-22-13-11-19(18)24(23-20)14-15-4-2-1-3-5-15/h1-9,22H,10-14H2 |
Clave InChI |
UKJPMZGILXATGT-UHFFFAOYSA-N |
SMILES |
C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JNJ-18038683; JNJ 18038683; JNJ18038683. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















